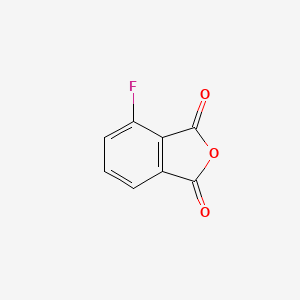

3-Fluorophthalic anhydride

Description

Historical Context of Phthalic Anhydride (B1165640) Derivatives in Chemical Research

Phthalic anhydride, the parent compound of 3-fluorophthalic anhydride, has a rich history in industrial chemistry. First reported in 1836 by Auguste Laurent, it was the first dicarboxylic acid anhydride to be used commercially. atamanchemicals.comwikipedia.orgrsc.org Early production methods involved the liquid-phase oxidation of naphthalene (B1677914) catalyzed by mercury. atamanchemicals.comwikipedia.org Modern industrial synthesis has since evolved to a more efficient gas-phase oxidation of o-xylene (B151617) or naphthalene using a vanadium pentoxide catalyst. wikipedia.org

Historically, phthalic anhydride and its derivatives have been crucial intermediates in the chemical industry. atamanchemicals.com Their primary application has been in the large-scale production of phthalate (B1215562) esters, which function as plasticizers to impart flexibility to polymers like polyvinyl chloride. atamanchemicals.comwikipedia.org Beyond plasticizers, these derivatives have been instrumental in manufacturing synthetic resins, including glyptal, alkyd, and polyester (B1180765) resins. atamanchemicals.com They also serve as precursors for a wide array of dyes, such as quinoline (B57606) yellow, phenolphthalein, and other xanthene dyes. atamanchemicals.comwikipedia.org The production and application of phthalic anhydride saw a significant surge during World War II, driven by the demand for phthalic resins, insect repellents, and dyes. researchgate.net This historical importance established a foundation for the exploration of modified derivatives like this compound, seeking to leverage the core structure for new and enhanced functionalities. researchgate.net

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules has become a major trend in modern chemical research, particularly in drug development and materials science. tcichemicals.comnih.gov Fluorine is the most electronegative element, and its incorporation can dramatically alter a molecule's physical, chemical, and physiological properties. tcichemicals.comtandfonline.com Despite its high electronegativity, fluorine's atomic radius is similar to that of a hydrogen atom, meaning it can often be substituted for hydrogen without significantly increasing the molecule's size. tcichemicals.comtandfonline.com

This unique combination of properties has profound implications. In medicinal chemistry, selective fluorination can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. tandfonline.comresearchgate.netrsc.org The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making fluorinated sites more resistant to metabolic attack by enzymes. tandfonline.com This increased stability can lead to a longer-lasting therapeutic effect. tandfonline.com Consequently, a significant percentage of pharmaceuticals and agrochemicals on the market today are fluorinated compounds. nih.gov In materials science, fluorination is used to create high-performance polymers with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. nbinno.commdpi.com

Position of this compound as a Key Intermediate in Fine Chemical Synthesis

This compound stands out as a crucial intermediate in the synthesis of fine chemicals, bridging the utility of the phthalic anhydride structure with the advantages of fluorination. chemimpex.com Its distinctive fluorine substituent enhances the reactivity and stability of the anhydride group, making it a valuable building block for a range of specialized products. chemimpex.com

The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. chemimpex.comontosight.aidatainsightsmarket.com In the pharmaceutical sector, its reactive nature allows for the incorporation of fluorine into complex molecules, which can significantly influence biological activity and improve drug efficacy. chemimpex.comnbinno.com For instance, it has been used in the preparation of substituted benzamides with potential neuroleptic activity and as a starting material for synthesizing other complex molecules. chemicalbook.com It is also a key component in the synthesis of the insecticide flubendiamide (B33115). chemicalbook.com In polymer chemistry, this compound is a key monomer for producing fluorinated polyimides and polyesters, which are sought after for their exceptional thermal stability and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. chemimpex.commdpi.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 652-39-1 chemimpex.com |

| Molecular Formula | C₈H₃FO₃ chemimpex.com |

| Molecular Weight | 166.11 g/mol chemimpex.com |

| Appearance | White to light yellow/brown powder or crystal chemimpex.combiomol.com |

| Melting Point | 157 - 163 °C chemimpex.comvwr.com |

| Boiling Point | 283 - 351 °C chemimpex.comvwr.com |

| IUPAC Name | 4-fluoro-2-benzofuran-1,3-dione nih.gov |

Emerging Research Trajectories for this compound

The unique properties of this compound continue to drive research into new applications. datainsightsmarket.com Current research is focused on leveraging its capabilities to develop next-generation materials and molecules with highly specific functionalities. nbinno.comdatainsightsmarket.com

Emerging trends point towards its increasing use in advanced materials, including high-performance coatings, adhesives, and composites where enhanced durability and resistance to harsh environments are required. chemimpex.comontosight.ainbinno.com Researchers are exploring its use in creating colorless and transparent polyimide films that possess superior dimensional stability, low water absorption, and excellent electrical and thermal properties. google.com Another active area of research is its application in synthesizing novel agrochemicals, with recent patent applications highlighting its potential in this field. datainsightsmarket.com Furthermore, the ongoing demand for new pharmaceutical building blocks ensures that this compound will remain a subject of interest in medicinal chemistry for creating new therapeutic agents. datainsightsmarket.com The development of more efficient and sustainable synthesis routes for the compound itself is also an important research focus, aiming to reduce production costs and environmental impact. datainsightsmarket.comgoogle.com

Table 2: Research Applications of this compound

| Field | Application | Research Focus |

|---|---|---|

| Polymer Science | Synthesis of fluorinated polyimides and polyesters chemimpex.commdpi.com | Developing materials with high thermal stability and chemical resistance for aerospace and electronics. chemimpex.com |

| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) nbinno.com | Creating novel drugs with enhanced efficacy, stability, and bioavailability. chemimpex.comtandfonline.com |

| Agrochemicals | Precursor for insecticides and other crop protection agents chemimpex.comchemicalbook.com | Development of new, effective agrochemicals like flubendiamide. datainsightsmarket.comchemicalbook.com |

| Materials Science | Component in advanced coatings, adhesives, and composites chemimpex.comnbinno.com | Enhancing durability, adhesion, and resistance to environmental factors. chemimpex.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chlorophthalic anhydride |

| o-xylene |

| Flubendiamide |

| Naphthalene |

| Phenolphthalein |

| Phthalate esters |

| Phthalic anhydride |

| Polyvinyl chloride |

| Quinoline yellow |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJAZKZLSDRAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215511 | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-39-1 | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J53PB93D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Fluorophthalic Anhydride

Established Synthetic Routes to 3-Fluorophthalic Anhydride (B1165640)

The predominant established route for synthesizing 3-Fluorophthalic anhydride involves a halogen exchange reaction, where a chlorine atom is substituted with a fluorine atom. google.com This process has been the subject of various optimization studies to enhance yield, purity, and cost-effectiveness.

Halogen Exchange Reactions for this compound Synthesis

Halogen exchange, specifically the fluorination of a chlorinated precursor, stands as a key method for producing this compound. google.com This reaction typically involves treating a chlorophthalic anhydride with a fluoride (B91410) salt at elevated temperatures. google.comepo.org

A common method for the synthesis of this compound is the reaction of 3-Chlorophthalic anhydride with anhydrous potassium fluoride. google.com Early methods required high reaction temperatures of 280-290°C, resulting in a yield of only 50%. google.com Subsequent modifications, such as conducting the reaction at 235°C followed by rectification and crystallization, improved the yield to 68%. google.com Further optimization has led to processes that achieve a conversion rate of 3-Chlorophthalic anhydride of 98.6% and a yield of this compound of 97.07%. google.com The use of active forms of potassium fluoride, such as that produced by recrystallization from methanol, can be beneficial. google.com

Reaction temperature and duration are critical parameters in the synthesis of this compound. For instance, reacting 3-Chlorophthalic anhydride with anhydrous potassium fluoride at 280-290°C for 45 minutes resulted in a 50% yield. google.com Lowering the temperature to 235°C has also been reported. google.com In solvent-based systems, the reaction can be carried out at reflux temperature for a period of 10 to 23 hours, with an optimal time of 14 to 17 hours. google.com For chlorophthalic anhydrides, reaction temperatures typically range from about 170°C to 275°C. google.com When using a polar aprotic solvent, the preferred temperature range is between 200°C and 240°C. google.com

Table 1: Effect of Reaction Conditions on this compound Synthesis

| Precursor | Fluorinating Agent | Temperature (°C) | Duration | Yield (%) | Reference |

| 3-Chlorophthalic anhydride | Anhydrous Potassium Fluoride | 280-290 | 45 min | 50 | google.com |

| 3-Chlorophthalic anhydride | Anhydrous Potassium Fluoride | 235 | - | 68 | google.com |

| 3-Chlorophthalic anhydride | Anhydrous Potassium Fluoride | Reflux | 14-17 h | 97.07 | google.com |

This table illustrates how adjustments in temperature and reaction time can significantly impact the final yield of this compound.

The choice of solvent plays a crucial role in the efficiency of the halogen exchange reaction. Polar aprotic solvents are preferred as they facilitate the reaction. google.com Solvents such as dimethyl sulfoxide (B87167), o-dichlorobenzene, 1,2,4-trichlorobenzene, sulfolane (B150427), N,N-dimethylformamide, and N,N-dimethylacetamide have been utilized. google.comgoogle.com O-dichlorobenzene is a particularly favored solvent. google.com The amount of solvent used is typically 0.8 to 3 times the mass of the 3-Chlorophthalic anhydride. google.com While solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective, they can also lead to side reactions or make product separation difficult. nih.govoup.com Benzonitrile has also been employed as a solvent in these reactions. google.com

Phase transfer catalysts (PTCs) are instrumental in enhancing the rate and efficiency of halogen exchange reactions by facilitating the transfer of the fluoride ion into the organic phase. google.comjustia.com A variety of PTCs have been found to be effective, including tetraalkylammonium salts, n-alkyl pyridinium (B92312) salts, tetraalkyl phosphonium (B103445) salts, crown ethers, and polyethers. google.comjustia.com The stability of the catalyst at the reaction temperature is a key consideration; for instance, at higher temperatures, more stable catalysts like tetraphenylphosphonium (B101447) salts are preferred. google.comjustia.com Specific examples of catalysts used in the synthesis of related compounds from halophthalic anhydrides include tetraphenylphosphonium bromide. googleapis.com

A challenge in the synthesis of this compound via halogen exchange is the potential formation of disubstituted byproducts. google.com Careful control of reaction conditions is necessary to minimize their formation. One reported synthesis indicated the presence of 2.8% of disubstituted products. google.com The reaction of nitrite (B80452) ions, which can be generated during fluorodenitration processes, with the starting material or product can also lead to byproducts. sci-hub.se

Synthesis from 3-Fluorophthalic Acid

The synthesis of this compound from its corresponding diacid, 3-fluorophthalic acid, is a direct dehydration reaction. This transformation is typically achieved by heating the acid in the presence of a dehydrating agent. A common and effective method involves refluxing 3-fluorophthalic acid with acetic anhydride. nih.gov This process removes one molecule of water from the two carboxylic acid groups of a single 3-fluorophthalic acid molecule, leading to the formation of the cyclic anhydride. The use of acetic anhydride as both a reagent and a solvent facilitates the reaction, which generally results in a high yield of the desired product. nih.gov

Data Table: Synthesis of this compound from 3-Fluorophthalic Acid

| Reactant | Reagent/Catalyst | Conditions | Yield | Reference |

| 3-Fluorophthalic Acid | Acetic Anhydride | Reflux | High | nih.gov |

| 3-Fluorophthalic Acid | L-glutamine, CDI | Multi-step | ~14% | nih.gov |

Preparation from 3-Nitrophthaloyl Dichloride via Fluorodenitration

This compound can be synthesized from 3-nitrophthaloyl dichloride. lookchem.comlookchem.comsigmaaldrich.comsigmaaldrich.com A more extensively documented and related method is the direct fluorodenitration of 3-nitrophthalic anhydride. oup.comoup.com This process involves the substitution of a nitro group with a fluorine atom.

In a typical procedure, 3-nitrophthalic anhydride is heated with potassium fluoride. oup.com The reaction can be carried out with or without a solvent. When performed without a solvent, the mixture is heated to a temperature slightly above the melting point of the nitro compound, typically between 180-190°C. oup.com The reaction proceeds smoothly with the evolution of brown nitrogen oxide gas and is generally completed within 30 to 60 minutes, affording the product in yields of around 65%. oup.com It is crucial to control the temperature, as an explosive reaction can occur above 210°C. oup.com

The use of aprotic polar solvents, such as dimethylformamide, dimethylsulfoxide, or sulfolane, can facilitate the reaction at lower temperatures (80-90°C). oup.com However, the use of these solvents can also lead to side reactions and may complicate the purification process, sometimes resulting in lower or less reproducible yields. oup.com

Data Table: Fluorodenitration of 3-Nitrophthalic Anhydride

| Reagent | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Potassium Fluoride | None | 180-190 | 30-60 | ~65 | oup.com |

| Potassium Fluoride | Aprotic Polar Solvent | 80-90 | - | Variable | oup.com |

Novel and Sustainable Synthetic Approaches

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, reflecting a broader trend in the specialty chemicals industry towards more environmentally friendly manufacturing processes. datainsightsmarket.com While specific research on green synthesis routes for this compound is not extensively documented, general principles can be applied. These include the use of less hazardous solvents, the development of catalytic methods to replace stoichiometric reagents, and the design of processes with higher atom economy. For instance, a patent for the preparation of 4-fluorophthalic anhydride highlights the use of an environmentally friendly method with a high yield and good product purity. google.com Such approaches, if adapted for the 3-fluoro isomer, would represent a significant advancement in sustainable production.

Exploration of Renewable Feedstocks for this compound Synthesis

The potential for using renewable feedstocks for the production of aromatic compounds is an active area of research. A notable example is the synthesis of phthalic anhydride from biomass-derived furan (B31954) and maleic anhydride. rsc.org This two-step process involves a Diels-Alder cycloaddition followed by dehydration. rsc.org While this specific pathway has not been reported for this compound, it demonstrates the feasibility of producing the core phthalic anhydride structure from renewable resources. The adaptation of such a route to incorporate a fluorine atom would be a significant step towards a bio-based synthesis of this compound. However, research in this specific area remains to be explored.

Enzymatic and Biocatalytic Pathways to this compound or its Precursors

Biocatalysis offers a promising green alternative to traditional chemical synthesis. While there are no specific reports on the enzymatic synthesis of this compound, research on the biotransformation of related fluoroaromatic compounds exists. For example, mutant strains of Pseudomonas testosteroni have been used for the accumulation of hydroxylated products from 3-fluorophthalic acid. wur.nl This indicates the potential for microbial or enzymatic systems to interact with and modify fluorinated phthalate (B1215562) structures. The development of enzymatic pathways could lead to highly selective and environmentally benign production methods, operating under mild conditions. Further research is needed to discover or engineer enzymes capable of catalyzing the synthesis of this compound or its immediate precursors.

Industrial Scale Synthesis and Process Optimization

For industrial-scale production, a common method for synthesizing this compound is through the halogen exchange of 3-chlorophthalic anhydride. This process involves reacting 3-chlorophthalic anhydride with a fluorinating agent, such as anhydrous potassium fluoride. google.com

Process optimization has focused on improving reaction conditions to increase yield, reduce costs, and enhance safety. Early methods required high reaction temperatures (280-290°C) and resulted in modest yields of around 50%. google.com More recent developments, as described in patent literature, have introduced the use of phase transfer catalysts and high-boiling point solvents. google.com

The use of a phase transfer catalyst, such as triphenylphosphine, polyethylene (B3416737) glycol 400 (PEG400), or tetraphenylphosphonium bromide, in a solvent like o-dichlorobenzene allows the reaction to proceed at a lower reflux temperature (around 190-195°C). google.com This approach can achieve a high conversion rate of the starting material (over 98%) and a significant yield of this compound (up to 86.5% after purification). google.com The process typically involves heating the reactants for several hours, followed by filtration to remove inorganic salts, and then crystallization and vacuum distillation to obtain the purified product. google.com This optimized process is characterized by a shorter process route, operational flexibility, and the use of readily available and inexpensive catalysts and solvents, making it suitable for industrial production. google.com

Data Table: Industrial Synthesis of this compound via Halogen Exchange

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chlorophthalic Anhydride | Anhydrous Potassium Fluoride | None | None | 280-290 | 50 | google.com |

| 3-Chlorophthalic Anhydride | Anhydrous Potassium Fluoride | Tetraphenylphosphonium Bromide | o-Dichlorobenzene | 195 | 86.5 | google.com |

| 3-Chlorophthalic Anhydride | Anhydrous Potassium Fluoride | Triphenylphosphine | o-Dichlorobenzene | 190 | - | google.com |

| 3-Chlorophthalic Anhydride | Anhydrous Potassium Fluoride | PEG400 | Dimethyl Sulfoxide | 187 | - | google.com |

Economic Viability and Cost Reduction Strategies in this compound Production

Cost reduction strategies have centered on several key areas:

Raw Materials and Catalysts: A significant strategy involves using inexpensive and readily available starting materials and catalysts. google.com For instance, processes utilizing 3-chlorophthalic anhydride or 3-nitrophthalic anhydride as precursors are common. google.comoup.com The development of methods that employ cheap catalysts, such as certain phase transfer catalysts, instead of expensive reagents has been a major step forward in reducing production costs. google.com

Process Optimization: Innovations in synthesis techniques that improve efficiency directly reduce costs. datainsightsmarket.com Modern methods focus on achieving high conversion rates and yields, minimizing the amount of wasted raw materials. For example, the introduction of phase transfer catalysis in the halogen exchange (Halex) reaction from 3-chlorophthalic anhydride has allowed for yields exceeding 85%, a substantial improvement over older methods that often yielded only 50-68%. google.comacs.org

Solvent Selection: The choice of solvent impacts both cost and process efficiency. While polar aprotic solvents like dimethylformamide (DMF) or sulfolane can accelerate reactions and allow for lower operating temperatures, their cost, recovery, and recycling are critical economic considerations. oup.comepo.org Patents describe the use of solvents like 1,2,4-trichlorobenzene, which are selected for their balance of performance and economic viability in an industrial setting. google.com

The table below illustrates the economic impact of process evolution by comparing yields from different synthetic routes.

| Synthetic Route | Starting Material | Conditions | Reported Yield | Economic Implication |

| Heller Method | 3-Chlorophthalic anhydride | 280-290°C, no solvent | ~50% | High energy cost, low efficiency. google.comacs.org |

| Fluorodenitration | 3-Nitrophthalic anhydride | 180-190°C, no solvent | ~65% | Moderate yield, uses accessible starting material. oup.com |

| Phase Transfer Catalysis | 3-Chlorophthalic anhydride | ~195°C, with solvent & catalyst | >86% | High efficiency, lower energy, uses cheaper catalysts. google.com |

Process Safety and Reliability in Industrial this compound Manufacturing

Ensuring process safety and reliability is paramount in the chemical industry. For this compound production, this involves managing reaction temperatures, pressures, and the handling of hazardous materials.

Temperature Control: Modern synthetic routes are designed to operate at moderate temperatures, enhancing safety. For example, the use of phase transfer catalysts allows the halogen exchange reaction to proceed efficiently at reflux temperatures around 187-195°C. google.com This is a significant safety improvement over older methods that required temperatures of 280-290°C. acs.org The fluorodenitration route, which uses 3-nitrophthalic anhydride, must be carefully controlled, as an explosive reaction has been reported at temperatures above 210°C. oup.com

Handling and Engineering Controls: Standard industrial hygiene and safety practices are essential. thermofisher.com This includes using closed reaction vessels to contain reactants and solvents, ensuring adequate ventilation to prevent exposure to chemical vapors, and having safety showers and eyewash stations readily available. thermofisher.com The final product is a skin and eye irritant and a potential sensitizer, necessitating the use of personal protective equipment during handling. thermofisher.comsigmaaldrich.cn

Development of Shorter Process Routes for Enhanced Industrial Efficiency

A primary goal in chemical manufacturing is to enhance efficiency by shortening process routes, which typically leads to lower costs, reduced waste, and increased throughput.

The synthesis of this compound has seen a clear progression towards shorter, more direct routes. An early method involved reacting 3-chlorophthalic anhydride with anhydrous potassium fluoride at very high temperatures for 45 minutes to achieve a 50% yield after vacuum rectification. google.comacs.org While direct, the low yield and harsh conditions made it inefficient for large-scale production.

A significant advancement was the development of methods using phase transfer catalysis. A Chinese patent describes a one-step process where 3-chlorophthalic anhydride is reacted with anhydrous potassium fluoride in the presence of a phase transfer catalyst in a suitable solvent. google.com This approach has several advantages:

Shorter Route: It is a direct, single-step conversion. The patent highlights that this method avoids the drawbacks of other processes that require two steps or complex post-treatment like azeotropic distillation. google.com

Higher Efficiency: The conversion rate of the starting material is high, with reported yields of the final product often between 83% and 87% and purity exceeding 99%. google.com

Flexible Operation: The process is described as having flexible operation, making it suitable for industrial-scale production. google.com

Another route involves the direct fluorodenitration of 3-nitrophthalic anhydride by heating it with potassium fluoride. oup.com This method also offers a direct conversion, bypassing the need to first prepare a chloro-substituted intermediate. When conducted in polar aprotic solvents, the reaction can proceed at even lower temperatures (80-90°C), further improving the process's efficiency and safety profile. oup.com

The table below details the results from various solvent and catalyst systems in the efficient phase-transfer catalysis route, demonstrating the optimization for industrial efficiency.

| Solvent | Catalyst | Temperature | Reaction Time | Yield | Purity | Reference |

| 1,2,4-Trichlorobenzene | Tetraphenylphosphonium bromide | 195°C | 14 hours | 86.5% | 99.2% | google.com |

| o-Dichlorobenzene / Carbon tetrachloride (1:1) | Tetramethylammonium chloride | 195°C | 14 hours | 86.2% | 99.0% | google.com |

| Dimethyl sulfoxide (DMSO) | Polyethylene glycol 400 (PEG400) | 187°C | 14 hours | 74.01% | 98.6% | google.com |

Reaction Mechanisms and Reactivity of 3 Fluorophthalic Anhydride

Nucleophilic Reactivity of the Anhydride (B1165640) Moiety

In a typical reaction, a nucleophile attacks one of the carbonyl carbons, leading to the cleavage of a carbon-oxygen bond within the anhydride ring. This ring-opening reaction is a common pathway for the formation of phthalic acid derivatives, where one carbonyl group is converted into a carboxylic acid (or its salt) and the other reacts with the nucleophile to form a new functional group, such as an ester, amide, or keto-acid. The electrophilicity of the carbonyl carbons can be further influenced by the reaction conditions, particularly the presence of Lewis acids, which can coordinate to a carbonyl oxygen and increase the positive charge on the carbon atom.

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

While the anhydride moiety is electrophilic, the benzene ring of 3-fluorophthalic anhydride can act as a nucleophile and undergo electrophilic aromatic substitution. chemimpex.com The reactivity of the ring towards electrophiles is governed by the electronic effects of its two substituents: the fluorine atom and the anhydride group.

The fluorine atom is an ortho-, para-directing deactivator. It is highly electronegative, withdrawing electron density from the ring via the inductive effect, thus deactivating it towards electrophilic attack. However, it can donate electron density through resonance via its lone pairs, directing incoming electrophiles to the ortho and para positions. The anhydride group is a meta-directing deactivator due to the strong electron-withdrawing nature of its two carbonyl groups.

Regioselectivity in Reactions Involving this compound

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack on the two non-equivalent carbonyl groups (at C-1 and C-3). The fluorine substituent at the 3-position creates an asymmetric electronic and steric environment, causing one carbonyl group to be more reactive than the other.

Several factors influence this regioselectivity:

Electronic Effects : Theoretical studies on substituted phthalic anhydrides suggest that nucleophilic addition is favored at the carbon atom with the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient. cdnsciencepub.com For anhydrides with halogen substituents, the highest LUMO coefficient is often located on the carbon of the meta carbonyl group (the carbonyl furthest from the substituent). cdnsciencepub.com This intrinsic reactivity suggests a preference for attack at the C-1 carbonyl.

Steric Effects : The substituent at position 3 can sterically hinder the adjacent carbonyl group (C-3). While fluorine is a relatively small atom, steric hindrance can become a more significant factor with bulkier nucleophiles or reducing agents, favoring attack at the less hindered C-1 carbonyl. cdnsciencepub.comlookchem.com

Cation Chelation : In reactions involving metal-containing reagents like metal hydrides (e.g., NaBH₄, LiAlH₄), the cation can play a decisive role. cdnsciencepub.com Substituents with lone pairs, such as fluorine or methoxy (B1213986) groups, can form a chelate with the metal cation and the adjacent carbonyl oxygen. cdnsciencepub.com This chelation strongly activates the complexed carbonyl group (C-3) towards nucleophilic attack, overriding other electronic and steric preferences. cdnsciencepub.com The degree of this effect can depend on the cation (e.g., Li⁺ vs. Na⁺) and the dryness of the reaction conditions, as trace moisture can solvate the cation and reduce its chelating ability. lookchem.com

The competition between these effects means that the regioselectivity of a given reaction can be highly dependent on the specific nucleophile, reagent, and conditions used. cdnsciencepub.com

Mechanistic Studies of Specific Reactions

The unique reactivity of this compound has been explored in several fundamental organic reactions.

The reduction of this compound with sodium borohydride (B1222165) (NaBH₄) is a well-studied example of regioselective nucleophilic attack. lookchem.com The hydride ion (H⁻) from NaBH₄ acts as the nucleophile, attacking one of the electrophilic carbonyl carbons. masterorganicchemistry.comyoutube.com This reaction does not proceed to form a diol but instead yields a mixture of two isomeric lactones (cyclic esters): 4-fluorophthalide and 7-fluorophthalide. cdnsciencepub.comlookchem.com

The mechanism involves the initial attack of a hydride on a carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring opening and eventual re-closure, after workup, leads to the stable lactone products. The ratio of the two isomeric lactones is a direct reflection of the regioselectivity of the initial hydride attack.

Studies have shown that metal hydride reductions of 3-substituted phthalic anhydrides often occur with a preference for the carbonyl group adjacent to the substituent (the ortho carbonyl). cdnsciencepub.comrsc.org This preference is attributed to the electronic influence of the substituent and potential chelation effects with the sodium cation. cdnsciencepub.comcdnsciencepub.com However, other factors can alter this selectivity. For example, reductions with bulky reducing agents tend to favor attack at the less sterically hindered carbonyl group. lookchem.com

Table 1: Regioselectivity in the Reduction of 3-Substituted Phthalic Anhydrides with NaBH₄

| 3-Substituent | Product Ratio (ortho-lactone : meta-lactone) | Reference |

|---|---|---|

| NO₂ | 83 : 17 | cdnsciencepub.com |

| F | Data suggests preferential formation of the ortho-lactone under certain conditions. | cdnsciencepub.comlookchem.com |

This table illustrates the general trend of regioselectivity in the reduction of 3-substituted anhydrides, where ortho refers to the lactone formed from attack at the carbonyl adjacent to the substituent.

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a fluorinated benzoylpropionic acid moiety onto another aromatic ring. acs.orgacs.orgcambridge.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com

The mechanism proceeds via the following steps: byjus.compw.live

The Lewis acid catalyst coordinates to one of the carbonyl oxygen atoms of the anhydride, making the associated carbonyl carbon even more electrophilic.

The anhydride ring is cleaved. The bond between the activated carbonyl carbon and the ring oxygen breaks, with the electrons moving to the other carbonyl group, which opens the ring to form a highly reactive acylium ion electrophile.

The electron-rich aromatic substrate attacks the acylium ion in a classic electrophilic aromatic substitution step, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (sigma complex).

A base (such as the AlCl₄⁻ complex) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final keto-acid product after an acidic workup.

This reaction results in the opening of the anhydride ring and the formation of a new ketone and a carboxylic acid functional group.

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with this compound. acs.orgacs.orgcambridge.org The reaction mechanism involves the nucleophilic addition of the Grignard reagent to one of the carbonyl carbons of the anhydride. masterorganicchemistry.com

The key steps are:

The carbanionic portion of the Grignard reagent attacks an electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

This intermediate is an alkoxide. The anhydride ring opens, resulting in a magnesium salt of a keto-carboxylic acid.

Upon acidic workup (e.g., with aqueous HCl), the magnesium salts are protonated to yield the final product: a 2-acyl-6-fluorobenzoic acid (if attack is at C-1) or a 2-acyl-3-fluorobenzoic acid (if attack is at C-3).

Similar to other nucleophilic additions, the regioselectivity of the Grignard reagent's attack is influenced by the steric and electronic environment of the two carbonyl groups.

Condensation Reactions of this compound with Nitrogen-Containing Compounds

This compound serves as a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds, particularly phthalimide (B116566) derivatives. These reactions are crucial in the development of pharmaceuticals and advanced materials. The condensation process involves the nucleophilic attack of a nitrogen-containing compound, such as an amine or an amide, on one of the carbonyl carbons of the anhydride ring.

The reaction of this compound with primary amines or amides leads to the formation of N-substituted 3-fluorophthalimides. This reaction typically proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the nitrogen atom on a carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent dehydration, often facilitated by heat or a dehydrating agent, results in the closure of the five-membered imide ring.

A notable example is the synthesis of 4-fluorothalidomide, a key intermediate for Proteolysis Targeting Chimeras (PROTACs). In this synthesis, this compound is condensed with a glutarimide (B196013) subunit. nih.gov This reaction demonstrates the utility of this compound in creating complex molecules with significant biological applications.

The following table summarizes the reaction of this compound with a nitrogen-containing compound to form a phthalimide derivative:

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| This compound | Glutarimide subunit | 4-Fluorothalidomide | NaOAc, AcOH, reflux | High |

Similarly, this compound can be used in the preparation of substituted benzamides, which have shown potential as neuroleptic agents. sigmaaldrich.com The reactivity of the anhydride allows for the introduction of the fluorinated phthaloyl group into various molecular scaffolds.

The efficiency of phthalimide formation from this compound is significantly influenced by the choice of catalysts and reaction conditions such as temperature and solvent.

Catalysts:

Sodium Acetate (NaOAc) in Acetic Acid (AcOH): This combination has proven to be highly effective for the condensation of this compound with glutarimide derivatives, providing higher yields of the corresponding 4-fluorothalidomide compared to other methods. nih.govmdpi.com

Triethylamine (Et3N) in Tetrahydrofuran (THF): While also used, this base catalyst system has been reported to result in lower yields for the synthesis of 4-fluorothalidomide at 80°C. nih.gov

Sodium Phenylphosphinate: This compound has been mentioned as an imidization catalyst in the preparation of bis(halophthalimides). iitkgp.ac.in

Reaction Conditions:

Temperature: The condensation reaction is typically carried out at elevated temperatures, often under reflux conditions, to facilitate the dehydration of the intermediate phthalamic acid and promote ring closure. For instance, the synthesis of 4-fluorothalidomide using NaOAc in AcOH is performed under reflux. nih.govmdpi.com The preparation of bis(halophthalimides) can occur at temperatures of at least 100°C, and more specifically in the range of 175-225°C. iitkgp.ac.in

Solvents: The choice of solvent is critical. Acetic acid is commonly used as a solvent and catalyst for these condensations. nih.govmdpi.com Other solvents like o-dichlorobenzene and anisole (B1667542) are employed in the slurry preparation of bis(halophthalimides). iitkgp.ac.in

The table below illustrates the effect of different catalytic systems on the yield of 4-fluorothalidomide from this compound and a glutarimide subunit:

| Catalyst | Solvent | Temperature | Yield | Reference |

| Sodium Acetate | Acetic Acid | Reflux | Higher | nih.gov |

| Triethylamine | Tetrahydrofuran | 80°C | Lower | nih.gov |

The formation of the imide ring from this compound and a nitrogen-containing nucleophile is a classic example of a ring-opening/recyclization reaction. The general mechanism involves two key stages:

Nucleophilic Ring-Opening: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the this compound. libretexts.org This attack leads to the cleavage of a carbon-oxygen bond in the anhydride ring, resulting in the formation of a carboxylate and an amide functional group. This intermediate is a substituted phthalamic acid.

Intramolecular Recyclization (Imidization): The phthalamic acid intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the amide attacks the carboxylic acid carbon, and a subsequent dehydration step (loss of a water molecule) leads to the formation of the stable five-membered imide ring. This step is often promoted by heating the reaction mixture. google.com

This ring-opening/recyclization pathway is a fundamental process in the synthesis of polyimides, where diamines react with dianhydrides. In the context of this compound, this mechanism allows for the incorporation of the fluoro-substituted phthalimide moiety into a wide range of chemical structures. Research has shown that in some multicomponent reactions, ring-opening and recyclization of related heterocyclic compounds can occur. yzu.edu.cn

Applications of 3 Fluorophthalic Anhydride in Advanced Materials and Specialized Chemical Synthesis

Polymer Chemistry and High-Performance Materials

The compound serves as a key intermediate in the synthesis of high-performance polymers, particularly noted for their thermal stability and chemical resistance, which makes them suitable for demanding applications in the aerospace and electronics industries. chemimpex.com

Synthesis of Fluorinated Polyimides and Polyetherimides

3-Fluorophthalic anhydride (B1165640) is a key monomer in the production of fluorinated polyimides. chemimpex.com The general synthesis of polyimides is a two-step process. First, a dianhydride, such as 3-fluorophthalic anhydride, undergoes polycondensation with a diamine monomer in an aprotic organic solvent to form a polyamic acid (PAA) precursor. scielo.br In the second step, this PAA intermediate is converted into the final polyimide through a process of imidization, which involves cyclization with the removal of water, typically achieved by thermal treatment or chemical dehydrating agents. scielo.brmdpi.com

The incorporation of fluorine atoms, facilitated by monomers like this compound, imparts several enhanced properties to the resulting polyimides and polyetherimides. chemimpex.com These enhancements are crucial for advanced material applications. researchgate.net

Table 1: Enhanced Properties of Fluorinated Polymers

| Property | Enhancement due to Fluorine Incorporation | Rationale |

|---|---|---|

| Thermal Stability | Increased | The high bond energy of the C-F bond contributes to the polymer's ability to withstand high temperatures. researchgate.netmdpi.com |

| Chemical Resistance | Improved | Fluorine atoms provide a protective shield along the polymer backbone, enhancing resistance to chemical attack. mdpi.com |

| Dielectric Constant | Lowered | The strong electronegativity and low polarizability of fluorine reduce the dielectric constant, which is advantageous for microelectronics. mdpi.com |

| Water Absorption | Reduced | The hydrophobic nature of fluorinated groups leads to lower moisture uptake, improving dimensional and electrical stability in humid environments. mdpi.com |

| Solubility | Increased | The presence of fluorine can disrupt polymer chain packing, often leading to better solubility in organic solvents, which aids in processing. chemimpex.comresearchgate.net |

| Optical Transparency | Improved | Fluorination can reduce intermolecular charge transfer complexes, resulting in colorless and more transparent polymer films. scielo.br |

Incorporation into Fluorinated Polyurethane Systems

This compound finds application in the synthesis of fluorinated polyurethane (FPU) systems. Research has demonstrated its use in preparing fluorinated polyester (B1180765) glycols, which serve as precursors for polyester-type FPUs. researchgate.netmdpi.com In one study, this compound was reacted with 1,2-propanediol and butanediol (B1596017) (BDO) to create these fluorinated polyester glycols. researchgate.net

These specialized glycols are then reacted with diisocyanates, such as toluene (B28343) diisocyanate (TDI) and hexamethylene diisocyanate (HDI), to form the final fluorinated polyurethane. researchgate.net The resulting FPUs were compared with their non-halogenated counterparts and showed notable differences in thermal stability, alkali resistance, and hydrolytic stability. researchgate.net

Development of Specialty Polymeric Materials with Enhanced Properties

The unique chemical properties of this compound make it a valuable component in the development of specialty polymeric materials with tailored functionalities. Its use allows for the incorporation of fluorine into complex organic molecules, which can significantly improve their performance characteristics. chemimpex.com This has led to its use in developing advanced materials such as high-performance coatings and adhesives where chemical stability and reactivity contribute to superior product performance. chemimpex.com The enhanced hydrophobicity from fluorinated groups reduces water absorption, which is a critical advantage for materials used in humid or corrosive environments. mdpi.com

Pharmaceutical and Agrochemical Intermediates

This compound serves as a crucial starting material and intermediate in the synthesis of various compounds with potential applications in the pharmaceutical and agrochemical sectors. caltagmedsystems.co.ukchemimpex.com

Precursor for Pomalidomide-Based Derivatives

A significant application of this compound is as a primary synthon in the preparation of pomalidomide (B1683931) and its derivatives. mdpi.com Pomalidomide is an immunomodulatory drug used in the treatment of various cancers. The synthesis often begins with this compound, which is condensed with a glutarimide (B196013) subunit. This reaction yields 4-fluorothalidomide, a key intermediate.

The fluorine atom in 4-fluorothalidomide acts as a leaving group, allowing for subsequent nucleophilic aromatic substitution reactions. researchgate.net This enables the introduction of various linkers, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells. nih.gov The reliable synthesis of these pomalidomide-based structures is essential for the advancement of this therapeutic modality. researchgate.net

Table 2: Key Synthesis Steps for Pomalidomide Derivatives

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Glutarimide derivative | 4-Fluorothalidomide | Creates the core structure with a reactive site. |

Synthesis of Substituted Benzamides with Potential Pharmacological Activity

This compound is also utilized as a starting reagent for the preparation of substituted benzamides that exhibit potential neuroleptic activity. sigmaaldrich.comsigmaaldrich.com Benzamides are a class of compounds with a wide range of biological activities and are important pharmacophores in drug design. The synthesis involves reacting the anhydride with an appropriate amine to open the anhydride ring and form a carboxylic acid and an amide, which can then be further modified. While specific synthesis pathways starting from this compound to neuroleptic benzamides are proprietary or less detailed in public literature, the potential is noted. This application highlights the compound's role in creating scaffolds for molecules with potential therapeutic effects on the central nervous system.

Intermediate in the Synthesis of Complex Organic Molecules (e.g., 8-fluoro-10-methyl-1,2-benzanthracene)

This compound serves as a key starting reagent in the multi-step synthesis of specific fluorinated polycyclic aromatic hydrocarbons (PAHs). sigmaaldrich.com A notable example is its use in the preparation of 8-fluoro-10-methyl-1,2-benzanthracene, a compound synthesized for carcinogenic studies. sigmaaldrich.com The synthesis pathway leverages the anhydride functionality for constructing the core aromatic system.

The process, as described by Newman and Wiseman, involves the reaction of this compound to build a more complex molecular framework. This specific isomer is part of a broader effort to provide various monofluoro-derivatives of 10-methyl-1,2-benzanthracene for biological evaluation. sigmaaldrich.com The stability and reactivity of the anhydride make it suitable for the necessary synthetic transformations required to achieve the final complex structure.

Table 1: Synthesis of 8-fluoro-10-methyl-1,2-benzanthracene

| Starting Material | Key Intermediate Product |

|---|

Role in PROTAC (Proteolysis-Targeting Chimera) Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to target specific proteins for degradation. nih.gov These molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov

This compound plays a crucial role as a precursor in the synthesis of ligands for the Cereblon (CRBN) E3 ligase, one of the most frequently used E3 ligases in PROTAC design. nih.govresearchgate.net Specifically, it is a common starting material for creating pomalidomide-based derivatives. researchgate.net The synthesis strategy involves a condensation reaction with the glutarimide ring, followed by a nucleophilic substitution where a linker with a primary amine is attached. researchgate.net This modular approach allows for the systematic development of PROTAC libraries to target a wide array of proteins for degradation in therapeutic applications. nih.govresearchgate.net

Table 2: Role of this compound in PROTACs

| Precursor | Synthesized E3 Ligase Ligand Type | E3 Ligase Recruited |

|---|

Advanced Glycosylation Methodologies

Activation Agent in Direct Glycosylation with Anomeric Hydroxy Sugars

An efficient, one-pot glycosylation method has been developed using anomeric hydroxy sugars as glycosyl donors. This process employs a combination of phthalic anhydride and triflic anhydride as activating agents. nih.govacs.org The reaction proceeds through the formation of a glycosyl phthalate (B1215562) intermediate. nih.govacs.org This methodology has been successfully applied to achieve highly stereoselective β-mannopyranosylations and α-glucopyranosylations. nih.govacs.org While this activation protocol is well-established for unsubstituted phthalic anhydride, the specific use of this compound in this direct glycosylation method is not detailed in the available research. nih.govacs.org

Advantages over Phthalic Anhydride in Glycosylation

Fluorescent Dyes and Probes

Synthesis of Fluorinated Fluorescein (B123965) Derivatives

Fluorescein and its derivatives are synthesized through a Friedel-Crafts reaction, which involves the condensation of a resorcinol (B1680541) with a phthalic anhydride derivative in the presence of an acid catalyst like zinc chloride. wordpress.comwpmucdn.comresearchgate.net To create fluorinated fluoresceins, which can offer enhanced photostability and lower pKa values compared to the parent dye, substituted starting materials are used. scribd.com

This compound can be used in this reaction as the phthalic anhydride derivative. By reacting this compound with a resorcinol (or a fluorinated resorcinol), a fluorescein derivative is produced where the fluorine atom is incorporated into the xanthene core of the dye. researchgate.netscribd.com This incorporation of fluorine can significantly modify the spectral and chemical properties of the resulting fluorescent probe. scribd.com For example, the synthesis of certain "Oregon Green" dyes involves the reaction of fluororesorcinols with phthalic anhydride or its derivatives. scribd.com Using a fluorinated anhydride like this compound is a key strategy for producing novel fluorescent dyes with superior properties for biological imaging and other applications. scribd.comiscientific.org

Table 3: Synthesis of Fluorinated Fluorescein Derivatives

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product Type |

|---|

Derivatives and Analogues of 3 Fluorophthalic Anhydride: Synthesis and Research Focus

Synthesis of Substituted Phthalic Anhydride (B1165640) Derivatives

The primary reactivity of 3-fluorophthalic anhydride, like other cyclic anhydrides, is centered on the electrophilic nature of its carbonyl carbons. This allows for nucleophilic acyl substitution reactions, where the anhydride ring is opened by a nucleophile, typically followed by a dehydration step to form a cyclic imide. This reactivity is the basis for the synthesis of a wide range of derivatives. mdpi.comnih.gov

Key synthetic applications include:

Phthalimides and Benzamides: this compound is a precursor for substituted benzamides, some of which have been investigated for potential neuroleptic activity. The reaction with amines proceeds through a phthalamic acid intermediate, which can then be cyclized to the corresponding phthalimide (B116566). This is a fundamental reaction for creating complex nitrogen-containing molecules.

Insecticide Synthesis: The compound is a crucial intermediate in the preparation of flubendiamide (B33115), a commercial insecticide. chemicalbook.com The synthesis of flubendiamide is a multi-step process where the phthalic anhydride moiety is modified to introduce different substituents at specific positions, highlighting the regioselective challenges and synthetic utility of such building blocks. researchgate.netnih.gov

Polycyclic Aromatic Hydrocarbons: It serves as a starting reagent for the synthesis of more complex structures, such as 8-fluoro-10-methyl-1,2-benzanthracene, demonstrating its use in building larger aromatic systems.

Reduction Products: The anhydride can be reduced using agents like sodium borohydride (B1222165) (NaBH₄), which regioselectively attacks the carbonyl groups. In the case of this compound, this reduction yields a mixture of 4-fluorophthalide and 7-fluorophthalide. chemicalbook.com The regioselectivity of such reductions in substituted phthalic anhydrides is a subject of detailed study. acs.org

The synthesis of derivatives is not always straightforward. For instance, in the synthesis of flubendiamide analogues, a significant challenge is the regioselective introduction of three different substituents onto the phthaloyl ring. researchgate.net

Investigation of Isomeric Fluorophthalic Anhydrides (e.g., 4-Fluorophthalic Anhydride)

The isomeric counterpart to this compound, 4-fluorophthalic anhydride, has also been extensively studied. Comparing the synthesis and properties of these isomers provides insight into how the fluorine atom's position influences the molecule's characteristics.

Synthesis: Both isomers can be prepared via fluorodenitration of the corresponding nitrophthalic anhydrides. acs.org However, several distinct routes have been developed for each:

This compound: Can be synthesized from 3-nitrophthaloyl dichloride. chemicalbook.com

4-Fluorophthalic Anhydride: Common methods include the reaction of 4-nitrophthalic anhydride or 4-chlorophthalic anhydride with potassium fluoride (B91410). sigmaaldrich.com Another route involves the vapor-phase aromatization of 4-fluorotetrahydrophthalic anhydride over an activated carbon catalyst. google.com

Properties and Applications: The position of the fluorine atom leads to different physical properties and applications. 4-Fluorophthalic anhydride is a key monomer in the synthesis of high-performance polyimides and cardo polymers, valued for their thermal stability. sigmaaldrich.com It is also used to prepare 4-amino substituted phthalimides which have potential as fluorescent probes. sigmaaldrich.com

Research on Poly-Fluorinated Phthalic Anhydrides

Increasing the degree of fluorination on the phthalic anhydride ring leads to analogues with distinct properties, such as enhanced thermal stability and altered reactivity. Research in this area focuses on tetra- and di-fluorinated versions.

Tetrafluorophthalic Anhydride: This compound is a significant monomer for specialty fluorinated polymers. sigmaaldrich.com Its synthesis can be achieved from tetrachlorophthalic anhydride through a chlorine-fluorine exchange process, followed by dehydration of the resulting tetrafluorophthalic acid. google.comamericanlaboratory.com Research has shown that the increased reactivity of tetrafluorophthalic anhydride compared to its non-fluorinated counterpart can be exploited. For example, in reactions with aminobarbituric acids, it allows for a cleaner cyclocondensation reaction without competing side reactions observed with standard phthalic anhydride. nih.gov This enhanced reactivity also facilitates novel ring-opening and decarboxylation reactions to form tetrafluorobenzamides. nih.gov

3,6-Difluorophthalic Anhydride: This is another poly-fluorinated analogue available for synthetic applications. Fluorinated polymers, in general, exhibit increased thermal stability, hydrophobicity, and chemical resistance compared to their hydrocarbon equivalents, making these monomers valuable for creating advanced materials. sigmaaldrich.com

The incorporation of multiple fluorine atoms is a key strategy in molecular design for creating highly soluble and thermally stable polyimides for applications in electronics and aerospace. researchgate.netukm.my

Impact of Fluorine Position on Reactivity and Application Potential

The position of the fluorine atom on the aromatic ring significantly influences the electronic environment of the phthalic anhydride system and, consequently, its reactivity towards nucleophiles. This is due to the dual electronic nature of fluorine: it has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M).

The reactivity of the anhydride is determined by the electrophilicity of the two carbonyl carbons. A nucleophile will preferentially attack the more electron-deficient carbonyl carbon.

In This compound , the fluorine atom is ortho to one carbonyl group and meta to the other. The strong -I effect will increase the electrophilicity of both carbonyls, but this effect is distance-dependent and will be stronger at the ortho-position.

In 4-fluorophthalic anhydride , the fluorine is meta to one carbonyl and para to the other. The -I effect will again activate both positions. The +M effect, which is most pronounced at the para position, will slightly counteract the inductive withdrawal at that carbonyl group.

The introduction of fluorine generally increases the reactivity of aromatic rings towards nucleophilic substitution and can also enhance the electrophilicity of nearby carbonyl groups. Research on tetrafluorophthalic anhydride has shown that the highly fluorinated ring leads to increased reactivity, facilitating reactions that are difficult with non-fluorinated phthalic anhydride. nih.gov Furthermore, fluorine substitution can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can improve electron injection and increase resistance to oxidative degradation in materials designed for electronic applications. rsc.org This enhanced reactivity and stability make fluorinated phthalic anhydrides, including the 3-fluoro isomer, valuable components for creating advanced polymers and functional organic molecules. researchgate.net

Computational and Theoretical Studies on 3 Fluorophthalic Anhydride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-fluorophthalic anhydride (B1165640). mdpi.com These calculations provide a detailed picture of how the fluorine substituent influences the electron distribution and orbital energies of the phthalic anhydride framework.

The introduction of a highly electronegative fluorine atom at the 3-position has a significant inductive effect, withdrawing electron density from the aromatic ring. This effect is most pronounced at the carbon atom to which the fluorine is attached and, to a lesser extent, the adjacent carbon atoms. This electron withdrawal enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) maps, a common output of quantum chemical calculations, visually represent the charge distribution. For a molecule like 3-fluorophthalic anhydride, the MEP map would show a region of high positive potential (typically colored blue) around the carbonyl carbons, indicating their electrophilic nature, and a region of negative potential (typically colored red) around the oxygen atoms. mdpi.com The fluorine atom would also exhibit a region of negative potential.

Frontier Molecular Orbital (FMO) theory is another key aspect of electronic structure analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the LUMO is expected to be localized primarily on the anhydride ring, particularly on the carbonyl groups. The electron-withdrawing fluorine atom would lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted phthalic anhydride. This is a key factor in its reactivity towards nucleophiles.

Table 1: Representative Calculated Electronic Properties of Substituted Phthalic Anhydrides (Note: Data is illustrative and based on typical results from DFT calculations on similar compounds, as direct data for this compound is not readily available in the cited literature.)

| Property | Phthalic Anhydride (Unsubstituted) | This compound (Expected) | 4,5-Dichlorophthalic Anhydride mdpi.com |

| HOMO Energy (eV) | ~ -7.5 | ~ -7.7 | -8.12 |

| LUMO Energy (eV) | ~ -1.5 | ~ -1.8 | -2.45 |

| HOMO-LUMO Gap (eV) | ~ 6.0 | ~ 5.9 | 5.67 |

| Dipole Moment (Debye) | ~ 5.0 | ~ 4.5 | ~ 3.0 |

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly during chemical reactions. MD simulations model the movement of atoms and molecules, allowing researchers to explore reaction pathways and transition states.

For instance, MD simulations can be employed to study the hydrolysis of this compound. These simulations would model the approach of a water molecule to one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the subsequent ring-opening to form 3-fluorophthalic acid. By calculating the potential energy surface along the reaction coordinate, the activation energy for this process can be determined. Kinetic studies on the hydrolysis of phthalic anhydride and its derivatives provide experimental data that can be used to validate and refine these computational models. nih.gov

Similarly, MD simulations are valuable for understanding the reaction of this compound with amines to form phthalimides, a common reaction in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The simulations can help to elucidate the role of the solvent and other reaction conditions on the reaction rate and selectivity. The fluorine substituent can influence the preferred reaction pathway and the stability of intermediates, which can be explored through these dynamic simulations.

Computational Studies on Catalytic Mechanisms

Computational studies are crucial for unraveling the mechanisms of catalytic reactions involving this compound. For example, in the industrial synthesis of phthalic anhydride via the catalytic oxidation of o-xylene (B151617), computational fluid dynamics (CFD) is used to model the reaction kinetics and heat transfer within the reactor. researchgate.netresearchgate.netetasr.com While these studies focus on the parent compound, the principles can be extended to the synthesis of fluorinated derivatives.

In the context of reactions where this compound is a substrate, computational methods can be used to investigate the role of catalysts. For example, if a Lewis acid is used to activate the anhydride towards nucleophilic attack, DFT calculations can model the coordination of the catalyst to one of the carbonyl oxygens. This modeling can reveal how the catalyst alters the electronic structure of the anhydride, making it more reactive.

Furthermore, in processes where derivatives of this compound are used in catalytic cycles, computational studies can map out the entire catalytic pathway, identifying key intermediates and transition states. This information is invaluable for optimizing catalyst design and reaction conditions to improve efficiency and selectivity.

Structure-Reactivity Relationship Analysis for this compound and its Derivatives

Computational analysis plays a pivotal role in establishing structure-reactivity relationships for this compound and its derivatives. By systematically modifying the structure of the molecule in silico and calculating its electronic and reactive properties, a quantitative understanding of how structural changes affect reactivity can be developed.

The position and nature of substituents on the aromatic ring have a profound impact on the reactivity of the anhydride group. A comparative computational study of tetrahalophthalic anhydrides, for instance, has provided insights into the role of halogen bonding and other noncovalent interactions in their crystal packing and, by extension, their solid-state reactivity. mdpi.comnih.gov

For this compound derivatives, computational studies can predict how additional substituents will modulate the electrophilicity of the carbonyl carbons. An electron-donating group, for example, would be expected to decrease reactivity towards nucleophiles, while another electron-withdrawing group would enhance it. These predictions can be quantified by calculating parameters such as the LUMO energy and the partial charges on the carbonyl carbons.

This predictive capability is particularly valuable in the design of molecules for specific applications, such as in the development of PROTACs (Proteolysis Targeting Chimeras), where derivatives of this compound are used as precursors for ligands that bind to E3 ligases. Computational docking and molecular dynamics simulations can be used to predict the binding affinity of these derivatives, guiding the synthesis of more potent and selective molecules.

Analytical Methodologies for 3 Fluorophthalic Anhydride and Its Reaction Products

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating 3-Fluorophthalic anhydride (B1165640) from starting materials, intermediates, and byproducts, thereby allowing for accurate purity assessment and analysis of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 3-Fluorophthalic anhydride and its derivatives. A reliable reversed-phase HPLC method can be employed for the analysis of related impurities. epa.gov For instance, in the synthesis of this compound, HPLC is utilized to monitor the progress of the reaction and determine the conversion rate of precursors. While specific methods for this compound are not extensively detailed in publicly available literature, analogous methods for similar compounds, such as 3-chlorophthalic anhydride, utilize a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid on a reverse-phase column. sielc.com The pH of the mobile phase can significantly impact the retention times of phthalic anhydride and its corresponding acid, with acidic conditions generally leading to stronger retention of the undissociated acid form. glsciences.com

A typical HPLC setup for analyzing fluorinated phthalic anhydride derivatives might involve a C18 column with gradient elution. epa.gov The mobile phase could consist of an aqueous component, such as a phosphate (B84403) buffer or dilute perchloric acid, and an organic modifier like acetonitrile. epa.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of the phthalic anhydride system provides strong chromophores. americanlaboratory.com

Gas Chromatography (GC) is another powerful tool for the purity assessment of this compound, particularly for identifying volatile impurities. The analysis of industrial phthalic anhydride for impurities such as maleic acid, phthalimide (B116566), and benzoic acid is well-established. epa.gov For the analysis of anhydrides by GC, derivatization is sometimes employed to improve volatility and chromatographic performance. However, direct injection is also possible. A typical GC method for phthalic anhydride analysis might use a capillary column, such as a DB-HeavyWAX column, with a temperature-programmed oven, a split/splitless injector, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. google.com The choice of column and temperature program is critical to achieve the necessary separation of closely related compounds. kelid1.ir

Table 1: Illustrative Chromatographic Conditions for Phthalic Anhydride Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 Reverse-Phase | DB-HeavyWAX Capillary |

| Mobile Phase/Carrier Gas | Acetonitrile/Water/Acid Gradient | Nitrogen or Helium |

| Detector | UV-Vis | FID or MS |

| Temperature | Ambient or controlled column oven | Temperature programmed |

| Application | Purity, reaction monitoring | Volatile impurity analysis |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of this compound.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling constants due to the influence of the fluorine atom and the anhydride ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the anhydride group will have distinct chemical shifts, as will the aromatic carbons, with the carbon atom bonded to the fluorine showing a characteristic C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds and will show a single resonance for the fluorine atom in this compound, with its chemical shift providing information about its electronic environment.

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | 7.5-8.0 | m | - |

| ¹³C | 115-165 (aromatic), 160-165 (carbonyl) | - | J(C-F) |

| ¹⁹F | Specific to fluorine environment | s | - |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to the formation of a molecular ion and characteristic fragment ions. nist.gov The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (166.11 g/mol ). sigmaaldrich.com The fragmentation pattern can provide further structural information.

Table 3: Key Mass Spectrometry Data for this compound

| Ion | m/z | Relative Abundance |

|---|---|---|

| [M]⁺ | 166 | High |

| [M-CO]⁺ | 138 | Variable |

| [M-CO₂]⁺ | 122 | Variable |

| [C₆H₃F]⁺ | 94 | Variable |

Quantitative Analysis of Reaction Yields and Conversion Rates

The accurate determination of reaction yields and conversion rates is essential for process optimization and understanding reaction kinetics.

Chromatographic techniques, particularly HPLC and GC, are primary methods for quantitative analysis. By creating a calibration curve with standards of known concentration, the amount of this compound and its reaction products in a sample can be precisely determined. americanlaboratory.com

For example, in a reaction where this compound is consumed, aliquots can be taken at different time points and analyzed by HPLC. The peak area of the this compound is compared to an internal standard of known concentration. This allows for the calculation of the conversion of the starting material over time. Similarly, the formation of a product can be monitored by tracking the increase in its peak area. The final yield of the product can be calculated by comparing its final concentration to the theoretical maximum. americanlaboratory.com